molecular formula C8H18O5Si B11880787 (Trimethoxysilyl)methyl butanoate CAS No. 679842-06-9

(Trimethoxysilyl)methyl butanoate

Cat. No.: B11880787
CAS No.: 679842-06-9
M. Wt: 222.31 g/mol
InChI Key: UUUHCUUFEZUVLT-UHFFFAOYSA-N
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Description

(Trimethoxysilyl)methyl butanoate is a silyl ester derivative of butanoic acid, characterized by a trimethoxysilyl group attached to the methyl ester of butanoic acid. The trimethoxysilyl group enhances steric bulk and may reduce volatility compared to alkyl esters, making it suitable for specialized chemical processes .

Properties

CAS No.

679842-06-9

Molecular Formula

C8H18O5Si

Molecular Weight

222.31 g/mol

IUPAC Name

trimethoxysilylmethyl butanoate

InChI

InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3

InChI Key

UUUHCUUFEZUVLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Trimethoxysilyl)methyl butyrate can be synthesized through the esterification reaction of butyric acid with (trimethoxysilyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of (Trimethoxysilyl)methyl butyrate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the reaction rate and yield . The process may also include steps for purification, such as distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Trimethoxysilyl)methyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Condensation: Other silanes and a catalyst like hydrochloric acid.

Major Products Formed

    Hydrolysis: Butyric acid and (trimethoxysilyl)methanol.

    Transesterification: New esters and alcohols.

    Condensation: Siloxane polymers.

Mechanism of Action

The mechanism of action of (Trimethoxysilyl)methyl butyrate involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in forming crosslinked networks in polymers and coatings . The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Esters of Butanoic Acid

Alkyl esters, such as methyl butanoate and butyl butanoate, are well-studied for their roles in flavor, aroma, and biological activity. Key comparisons include:

Property Methyl Butanoate Butyl Butanoate (Trimethoxysilyl)methyl Butanoate
Molecular Weight 102.13 g/mol 144.21 g/mol ~250 g/mol (estimated)
Volatility High (short-chain ester) Moderate (longer alkyl chain) Likely low (bulky silyl group)
Applications Flavoring agent, VOCs in fruits Nematicidal activity, egg-hatching inhibition Hypothetical: Stabilization, analytical derivatization
Biological Activity Nematicidal at high concentrations Strong nematicidal and egg-hatching inhibition Unknown (no direct data)
  • Methyl butanoate is a key aroma compound in strawberries and cashew pulp, with concentrations varying between plant genotypes . Its volatility makes it suitable for headspace analysis .
  • Butyl butanoate demonstrates potent nematicidal activity against Meloidogyne javanica, with 100% mortality at 1.0 mg/mL .

Silyl Esters

Silyl esters, such as trimethylsilyl 4-[(trimethylsilyl)oxy]butanoate and trimethylsilyl 5-(2-methoxyphenyl)pentanoate, are used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and stability of analytes . Key contrasts:

  • Trimethylsilyl derivatives are typically employed to protect hydroxyl or carboxyl groups during synthesis .

Data Table: Key Properties of Compared Compounds

Compound Structure Key Functional Groups Volatility Notable Applications
Methyl butanoate CH₃COO(CH₂)₂CH₃ Methyl ester High Flavoring, nematicidal agent
Butyl butanoate C₄H₉COOC₄H₉ Butyl ester Moderate Nematicidal, egg-hatching inhibitor
Trimethylsilyl 4-[(trimethylsilyl)oxy]butanoate (CH₃)₃Si-O-C₃H₆COOSi(CH₃)₃ Bis(trimethylsilyl) ester Low GC-MS derivatization
This compound (CH₃O)₃Si-CH₂COO(CH₂)₂CH₃ Trimethoxysilyl ester Low (estimated) Hypothetical: Stabilization, synthesis

Biological Activity

(Trimethoxysilyl)methyl butanoate, with the CAS number 679842-06-9, is a silane compound that has garnered attention for its potential biological activities. Its unique structure, which combines silane functionalities with organic components, positions it as a candidate for various applications in biochemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications in biocatalysis, and relevant case studies.

The compound's molecular formula is C10H22O4Si, and its molecular weight is approximately 238.37 g/mol. The presence of trimethoxysilyl groups allows for interactions with both organic and inorganic substrates, enhancing its utility in biological systems.

PropertyValue
Molecular FormulaC10H22O4Si
Molecular Weight238.37 g/mol
CAS Number679842-06-9
StructureStructure

The biological activity of this compound primarily stems from its ability to interact with cellular components. It is hypothesized that the silane group can facilitate the formation of siloxane bonds with biological molecules, potentially influencing cellular signaling pathways and enzyme activities.

  • Enzyme Interaction : Studies suggest that silane compounds can act as enzyme inhibitors or activators. The specific interaction mechanisms remain under investigation, but preliminary findings indicate potential effects on lipase and protease activities.
  • Cellular Uptake : The hydrophobic nature of the compound may enhance its permeability through cellular membranes, allowing for more effective interaction with intracellular targets.

Applications in Biocatalysis

Recent research has highlighted the role of this compound in biocatalysis, particularly in the synthesis of esters and other organic compounds. Its ability to stabilize enzymes and enhance reaction rates makes it a valuable component in biotechnological applications.

Case Studies

  • Enzymatic Synthesis : A study demonstrated that this compound could be used to enhance the enzymatic synthesis of flavor esters. The compound was shown to improve enzyme stability and increase yield by over 90% in certain reactions .
  • Biocatalyst Development : Research focused on immobilizing lipases on silica supports treated with this compound to create robust biocatalysts for biodiesel production. These biocatalysts exhibited improved conversion rates and stability over multiple cycles .

Biological Activity Insights

The biological activity of this compound extends beyond catalysis:

  • Antimicrobial Properties : Preliminary studies indicate that silane compounds may possess antimicrobial properties against various bacteria and fungi, making them suitable for applications in coatings and preservatives.
  • Tissue Engineering : The compound's compatibility with biological tissues has been explored in tissue engineering applications, particularly in developing scaffolds that promote cell adhesion and proliferation.

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